molecular formula C11H7BrN2S B2699720 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 4045-00-5

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B2699720
CAS No.: 4045-00-5
M. Wt: 279.16
InChI Key: FLJGFEFJCWFDNJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry. The presence of a bromine atom and a thiophene ring in its structure makes it a versatile scaffold for various chemical reactions and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through several methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common approach involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions . The reaction typically proceeds through the formation of an intermediate imine, followed by cyclization and bromination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, sulfoxides, sulfones, and reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and thiophene substituents.

    2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom.

    6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the thiophene ring.

Uniqueness

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse functionalization and the development of novel compounds with enhanced properties .

Properties

IUPAC Name

6-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJGFEFJCWFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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